N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine
Description
N-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine is a structurally complex molecule featuring a thiazole core substituted with a phenoxymethyl group at position 2 and a hydroxylamine-derived Schiff base at position 2. This compound belongs to the family of thiazole-based derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
(NE)-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-12-6-9-8-16-11(13-9)7-15-10-4-2-1-3-5-10/h1-6,8,14H,7H2/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVATIOOWRUXNH-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine typically involves multi-step organic reactions starting from available precursors. One approach includes the reaction of 2-chloromethylthiazole with phenol to yield 2-(phenoxymethyl)-1,3-thiazole. This intermediate can then be reacted with hydroxylamine in the presence of a suitable catalyst and base to form the final compound. Reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: 40-70°C
Catalyst: Weak bases such as sodium carbonate
Industrial Production Methods: For industrial-scale production, more efficient methods involving continuous flow processes and optimized reaction conditions are employed. This allows for better yield and purity of the final compound. Methods involve similar starting materials but are scaled up using advanced reactor designs and process controls.
Chemical Reactions Analysis
Oxidation: : The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: : Reduction of the thiazole ring can lead to a dihydrothiazole derivative.
Substitution: : The phenoxymethyl group can participate in electrophilic substitution reactions due to the aromatic nature of phenol.
Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reducing agents like sodium borohydride or lithium aluminum hydride
Substituting agents like halides in the presence of catalysts
Oxidation: Nitroso- and nitro-derivatives
Reduction: Dihydrothiazole derivatives
Substitution: Varied substituted products depending on the specific reagent used
Scientific Research Applications
Used as a ligand in coordination chemistry due to the presence of the thiazole ring.
Intermediate in synthesizing complex organic molecules.
Investigated for its antimicrobial properties owing to the thiazole ring.
Potential use in enzyme inhibition studies.
Evaluated for its potential as a drug lead compound.
Possible use in the development of pharmaceuticals targeting specific enzymes.
Utilized in the synthesis of dyes and pigments.
Component in the manufacturing of specialty chemicals.
Mechanism of Action
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine exerts its effects through interactions with biological macromolecules. The thiazole ring can intercalate with DNA or proteins, disrupting their normal function. The hydroxylamine group can participate in redox reactions, altering the cellular redox state and affecting enzyme activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compounds such as N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g) and N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h) share the hydroxylamine Schiff base motif but lack the thiazole and phenoxymethyl groups. Key differences include:
- Substituent Effects: The nitro group in 2g is electron-withdrawing, whereas the trifluoromethyl group in 2h enhances lipophilicity.
| Property | Target Compound | 2g (Nitro Derivative) | 2h (Trifluoromethyl Derivative) |
|---|---|---|---|
| Molecular Formula | Not explicitly reported | C₇H₆N₂O₃ | C₈H₆F₃NO |
| Molecular Weight (Da) | Estimated >300 | 166.13 (ESI-MS) | 189.13 (ESI-MS) |
| Key Functional Groups | Thiazole, phenoxymethyl, Schiff base | Nitrophenyl, Schiff base | Trifluoromethylphenyl, Schiff base |
Thiazole-Triazole Hybrids from
Compounds like 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the phenoxymethyl-thiazole motif but incorporate triazole and benzodiazole moieties. Key comparisons:
- Complexity : The target compound is less structurally elaborate than 9a–9e, which feature triazole and acetamide linkages. This simplicity may enhance synthetic accessibility but reduce binding specificity.
- Biological Relevance : Docking studies for 9c suggest strong interactions with enzymatic active sites (e.g., α-glucosidase), implying that the target compound’s hydroxylamine group could similarly modulate bioactivity .
Stability and Impurity Considerations ()
Pharmaceutical impurities such as Impurity-I and Impurity-L highlight challenges in synthesizing thiazole-containing compounds. The target compound’s Schiff base may confer greater stability compared to carbamate-linked impurities (e.g., Impurity-I), which are prone to hydrolysis. However, the hydroxylamine group could introduce oxidative instability, a common issue in Schiff base derivatives .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may require optimized conditions (e.g., solvent choice, catalysts) akin to those used for carboximidoyl chlorides in (e.g., NCS in DMF at 60°C) .
- Stability Trade-offs : The hydroxylamine Schiff base may offer reactivity useful in prodrug design but necessitates stabilization strategies to prevent degradation.
Biological Activity
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a phenoxymethyl group, which is known to enhance biological activity. The empirical formula is C11H12N2OS, with a molecular weight of 224.29 g/mol. Its structural characteristics contribute to its interactions with biological targets.
Research indicates that compounds with thiazole and phenoxy groups can exhibit various biological activities through different mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this compound have been shown to inhibit enzymes involved in inflammatory processes and cancer progression. For instance, derivatives with similar structures have demonstrated inhibitory effects on RAGE (Receptor for Advanced Glycation End Products), which plays a role in diabetic complications and neurodegenerative diseases .
- Antioxidant Activity : Hydroxylamine derivatives are often explored for their antioxidant properties. They can scavenge free radicals, thus potentially mitigating oxidative stress in cells.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : A study demonstrated that derivatives bearing the phenoxy group exhibited significant anticancer activity against various cancer cell lines, including breast and ovarian cancer cells. The most potent compounds showed IC50 values as low as 1.9 µM against RAGE .
- Neuroprotective Effects : Research involving rat models indicated that certain thiazole derivatives could reduce neurodegeneration associated with NMDA receptor activation. This suggests potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial properties, showing promising results against both bacterial and fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
